molecular formula C16H18S2 B13969957 Disulfide, bis(3,4-dimethylphenyl) CAS No. 64346-07-2

Disulfide, bis(3,4-dimethylphenyl)

Cat. No.: B13969957
CAS No.: 64346-07-2
M. Wt: 274.4 g/mol
InChI Key: VZHQKOOUOJXBDL-UHFFFAOYSA-N
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Description

Disulfide, bis(3,4-dimethylphenyl) is an organic compound characterized by the presence of two 3,4-dimethylphenyl groups connected by a disulfide bond. This compound is part of the broader class of aromatic disulfides, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(3,4-dimethylphenyl), the common synthetic route involves the oxidative coupling of 3,4-dimethylthiophenol. This reaction can be carried out using various oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

In industrial settings, the production of disulfides often employs continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, microwave irradiation and electrochemical methods have been explored to optimize the synthesis of disulfides .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(3,4-dimethylphenyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulfide, bis(3,4-dimethylphenyl) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of disulfide, bis(3,4-dimethylphenyl) primarily involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Disulfide, bis(4-methylphenyl): Similar structure but with methyl groups at the 4-position instead of 3,4-positions.

    Disulfide, bis(2-methylphenyl): Methyl groups at the 2-position.

    Disulfide, bis(3,5-dimethylphenyl): Methyl groups at the 3,5-positions

Uniqueness

Disulfide, bis(3,4-dimethylphenyl) is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional difference can affect the compound’s steric and electronic properties, making it distinct from other disulfides .

Properties

CAS No.

64346-07-2

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

4-[(3,4-dimethylphenyl)disulfanyl]-1,2-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3

InChI Key

VZHQKOOUOJXBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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